molecular formula C18H19N3O4 B2887156 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide CAS No. 862809-00-5

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide

Cat. No. B2887156
CAS RN: 862809-00-5
M. Wt: 341.367
InChI Key: UQTNJWIHOOGIEM-UHFFFAOYSA-N
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Description

“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide” is a compound that contains a furan ring and an oxadiazole ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The compound was synthesized from furan-2-carboxylic acid hydrazide . A series of Mannich bases were then prepared . The structures of the synthesized compounds were confirmed by elemental analyses, IR and 1H-NMR spectra .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by various physicochemical and analytical methods such as elemental analysis (EA), Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction (sXRD) .


Chemical Reactions Analysis

The compound was synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide . A series of Mannich bases were then synthesized by the reaction of the compound with suitably substituted amines and formaldehyde in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using various techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide belongs to a class of compounds that can be synthesized through various chemical reactions, including photochemical synthesis methods and the reaction of specific precursors under certain conditions. For example, photochemical methodologies have been employed for the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, a similar class of compounds, indicating the versatility of synthesis techniques for such heterocyclic compounds (Buscemi et al., 2001). Additionally, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and characterized, demonstrating the potential for creating insensitive energetic materials (Yu et al., 2017).

Biological Activities and Pharmacological Properties

The oxadiazole ring, a core structural element of this compound, exhibits a range of biological activities. For instance, oxadiazole derivatives have shown promising leishmanicidal activities against both promastigote and intracellular amastigote forms of Leishmania amazonensis, highlighting their potential as novel drug candidates for the treatment of leishmaniasis (Dutra et al., 2014). Furthermore, the synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives have revealed remarkable antibacterial activities, suggesting the applicability of these compounds in addressing microbial infections (Jafari et al., 2017).

Potential Therapeutic Uses

Compounds containing the oxadiazole ring, such as this compound, have been explored for their therapeutic potential in various domains. Research into furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents suggests that these compounds could have significant applications in the central nervous system, offering potential treatments for conditions related to impaired cognitive functions and neuroprotection (Schiefer et al., 2012).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds containing 1,3,4-oxadiazole rings are known to have a broad spectrum of biological activities . They have been proven to be effective bactericides, pesticides, and fungicides . They are also associated with diverse pharmacological activities such as analgesic, antiasthematic, diuretic, antihypertensive, and antiinflammatory properties .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the known activities of similar compounds, it could be a promising candidate for the development of new drugs .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-2-3-4-11-23-14-9-7-13(8-10-14)16(22)19-18-21-20-17(25-18)15-6-5-12-24-15/h5-10,12H,2-4,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTNJWIHOOGIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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